molecular formula C10H11BrO2 B2977313 1-Bromo-3-(4-methoxyphenyl)propan-2-one CAS No. 20772-13-8

1-Bromo-3-(4-methoxyphenyl)propan-2-one

Cat. No.: B2977313
CAS No.: 20772-13-8
M. Wt: 243.1
InChI Key: UWBKVIQJWFVXMI-UHFFFAOYSA-N
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Description

1-Bromo-3-(4-methoxyphenyl)propan-2-one, with the CAS registry number 20772-13-8, is a high-purity organic compound offered for research and development purposes . This brominated ketone features a molecular formula of C 10 H 11 BrO 2 and a molecular weight of 243.10 g/mol . Its structure consists of a propan-2-one backbone substituted with a bromine atom and a 4-methoxyphenyl ring, making it a valuable bifunctional synthetic intermediate . The primary research application of this compound is as a key building block in organic synthesis. The presence of both a reactive ketone group and a bromine atom on the same chain allows it to undergo multiple types of chemical transformations. Researchers can utilize it in nucleophilic substitution reactions, where the bromine acts as a good leaving group, or in various carbonyl-based reactions, such as condensations and reductions . The para-methoxyphenyl group can influence the electronic properties of the molecule, which may be exploited in the synthesis of more complex chemical architectures. This compound is intended for Research Use Only and is not meant for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-bromo-3-(4-methoxyphenyl)propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-13-10-4-2-8(3-5-10)6-9(12)7-11/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWBKVIQJWFVXMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-(4-methoxyphenyl)propan-2-one can be synthesized through several methods. One common approach involves the bromination of 3-(4-methoxyphenyl)propan-2-one. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to optimize yield and purity. The reaction conditions are carefully monitored to maintain the desired temperature and pressure, ensuring efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(4-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Typically performed in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at room temperature.

    Reduction: Conducted in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether under inert atmosphere.

    Oxidation: Carried out in aqueous or mixed solvent systems under reflux conditions.

Major Products Formed:

Scientific Research Applications

1-Bromo-3-(4-methoxyphenyl)propan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-3-(4-methoxyphenyl)propan-2-one involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic reactions, while the carbonyl group can undergo nucleophilic addition. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Table 1: Substituent Effects on Brominated Propan-2-one Derivatives

Compound Substituent Electronic Effect Synthesis Notes Reference
1-Bromo-3-(4-methoxyphenyl)propan-2-one 4-methoxyphenyl Electron-donating (+M effect) Synthesized via bromination
1-Bromo-3-(2,4-dichlorophenyl)propan-2-one 2,4-dichlorophenyl Electron-withdrawing (-I effect) Low yield (19%) due to steric hindrance
1-Bromo-3-(4-iodophenyl)propan-2-one 4-iodophenyl Polarizable leaving group Higher reactivity in SN2 reactions
1-Bromo-3-(4-chlorophenoxy)propan-2-one 4-chlorophenoxy Electron-withdrawing (-I via O) Commercial availability

Key Observations :

  • Electron-donating groups (e.g., methoxy) enhance stability but may reduce electrophilicity at the carbonyl carbon.
  • Bulky substituents (e.g., isopropoxyethoxy in ) lead to polymerization under basic conditions, highlighting steric limitations .
  • Halogen substituents (Br, I, Cl) affect leaving group ability, with iodine derivatives exhibiting superior reactivity in nucleophilic substitutions .

Positional Isomerism: Propan-1-one vs. Propan-2-one

The position of the bromine atom relative to the ketone group alters reactivity and synthetic pathways.

Table 2: Positional Isomer Comparison

Compound Bromine Position Reactivity Notes Reference
2-Bromo-1-(4-methoxyphenyl)propan-1-one Propan-1-one (α-position) Enhanced electrophilicity at carbonyl
This compound Propan-2-one (β-position) Bromine as β-leaving group in elimination

Key Observations :

  • α-Bromo ketones (propan-1-one) are more electrophilic, favoring nucleophilic attacks at the carbonyl carbon.
  • β-Bromo ketones (propan-2-one) are prone to elimination reactions, forming α,β-unsaturated ketones (chalcones) .

Functional Group Modifications: Chalcones and Esters

Chalcone derivatives and ester-functionalized analogs demonstrate distinct chemical behaviors due to conjugation and functional group interactions.

Table 3: Functional Group Comparisons

Compound Functional Group Key Properties Reference
(2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one Conjugated enone system Biological activity, nonlinear optics
1-Bromo-3-(4-methoxyphenyl)propyl benzoate Ester group Enhanced stability for storage

Key Observations :

  • Chalcones (α,β-unsaturated ketones) exhibit extended conjugation, enabling applications in medicinal chemistry and materials science .
  • Ester derivatives (e.g., benzoates) improve thermal stability and solubility in nonpolar solvents .

Biological Activity

1-Bromo-3-(4-methoxyphenyl)propan-2-one, a compound featuring both bromo and methoxy functional groups, is of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C10H11BrO2\text{C}_{10}\text{H}_{11}\text{BrO}_{2}

This structure indicates the presence of a bromo substituent on the propanone backbone and a methoxy group on the phenyl ring.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activity. The mechanism often involves the modulation of key signaling pathways in cancer cells, particularly those involving apoptosis and cell cycle regulation. For instance, compounds targeting the p53 pathway have shown effectiveness in inducing apoptosis in cancer cells by restoring p53 function, which is often mutated or inactivated in tumors .

Table 1: Summary of Anticancer Studies

Study ReferenceCell LineEffect ObservedMechanism
MCF-7Apoptosis Inductionp53 Activation
HeLaGrowth InhibitionCell Cycle Arrest
A549Reduced MetastasisInhibition of EMT

Neuroprotective Effects

Research has also explored the neuroprotective effects of related compounds. These studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, potentially through the modulation of neuroinflammatory pathways .

Case Study: Neuroprotection in Parkinson's Disease Models
In a study involving animal models of Parkinson's disease, administration of similar compounds resulted in reduced neuroinflammation and improved motor function. The proposed mechanism involves inhibition of pro-inflammatory cytokines and enhancement of antioxidant defenses .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of apoptotic pathways through modulation of mitochondrial membrane potential and caspase activation.
  • Cell Cycle Regulation : Interference with cell cycle progression, particularly at the G1/S transition.
  • Anti-inflammatory Action : Reduction of inflammatory mediators through inhibition of NF-kB signaling.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Bromo-3-(4-methoxyphenyl)propan-2-one, and how are reaction conditions optimized?

  • Methodological Answer : Copper-mediated cross-linking reactions are widely employed. For example, using copper(I) diphenylphosphate with S-4-methoxyphenyl acetylthioate and tributyltin methyl fluoride in dimethylformamide (DMF) at 50°C yields halogenated derivatives (e.g., compound 15 in ). Purification via silica gel column chromatography and validation by HPLC/HRMS ensure purity (>95%) . Optimizing catalyst loading (e.g., 10 mol% Cu) and solvent choice (DMF for polar intermediates) improves yields.

Q. How is the structural characterization of this compound performed?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns (e.g., methoxy resonance at δ 3.8 ppm, bromine-induced deshielding at δ 4.5 ppm for the α-carbon) .
  • HRMS : High-resolution mass spectrometry validates molecular formula (e.g., [M+H+^+]+^+ at m/z 273.00) .
  • X-ray Crystallography : Monoclinic crystal systems (space group P21_1) with unit cell parameters (e.g., a = 3.9855 Å, b = 10.0681 Å) resolve stereoelectronic effects .

Advanced Research Questions

Q. How can conflicting spectral data during characterization be resolved?

  • Methodological Answer : Overlapping 1^1H NMR signals (e.g., aromatic protons) are resolved using 2D techniques (COSY, HSQC). For example, HSQC correlates methoxy protons (δHδ_H 3.8) to δCδ_C 55.2, distinguishing them from adjacent substituents. Discrepancies in HRMS are addressed via isotopic pattern matching (e.g., 79^{79}Br/81^{81}Br ratio) .

Q. What mechanistic insights explain the reactivity of this compound in copper-mediated cross-coupling?

  • Methodological Answer : The bromine atom acts as a leaving group, enabling nucleophilic substitution. Copper(I) facilitates oxidative addition, forming a Cu(III) intermediate that undergoes reductive elimination to yield α-heterosubstituted ketones. Computational studies (DFT) suggest the methoxy group stabilizes transition states via resonance .

Q. How does the 4-methoxyphenyl group influence the compound’s reactivity in subsequent transformations?

  • Methodological Answer : The electron-donating methoxy group enhances electrophilic aromatic substitution (e.g., nitration at the para position) and reduces oxidative degradation. Comparative studies with 4-chlorophenyl analogs show slower hydrolysis rates due to decreased electron withdrawal .

Q. What strategies improve the enantiomeric purity of derivatives synthesized from this compound?

  • Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s salen complexes) induce enantioselectivity. HPLC with chiral stationary phases (CSPs) monitors enantiomeric excess (e.g., >98% ee using Chiralpak AD-H) .

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